Ditiomustine - 77469-44-4

Ditiomustine

Catalog Number: EVT-471871
CAS Number: 77469-44-4
Molecular Formula: C10H18Cl2N6O4S2
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ditiomustine is a nitrosourea compound with alkylating activity. Ditiomustine crosslinks DNA, resulting in the inhibition of DNA replication and eventually cellular proliferation.
Overview

Ditiomustine, also known as 1,3-bis(2-chloroethyl)-1-nitrosourea or BCNU, is a nitrogen mustard derivative that has been utilized primarily in oncology for its cytotoxic properties. This compound is classified as an alkylating agent, which means it works by adding an alkyl group to DNA, leading to the disruption of cellular replication and ultimately causing cell death. Ditiomustine has been investigated for its effectiveness against various types of cancer, including brain tumors and lymphomas.

Source and Classification

Ditiomustine is synthesized from the reaction of nitrogen mustard with nitrosourea compounds. It falls under the category of alkylating agents, which are widely used in chemotherapy due to their ability to interfere with the DNA synthesis process in rapidly dividing cells. The classification of Ditiomustine as a nitrogen mustard highlights its mechanism of action, which involves the formation of highly reactive intermediates that can bind to DNA.

Synthesis Analysis

Methods and Technical Details

Ditiomustine can be synthesized through several methods, often involving the reaction of chloroethylamine with nitrosourea derivatives. A common synthesis pathway includes:

  1. Formation of Chloroethylamine: The precursor is synthesized by reacting ethylene oxide with hydrochloric acid to produce chloroethylamine.
  2. Nitrosation: This chloroethylamine is then treated with sodium nitrite in acidic conditions to form the nitrosourea derivative.
  3. Final Reaction: The resulting compound undergoes further reactions to yield Ditiomustine.

This synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for Ditiomustine is C5H8Cl2N4O2C_5H_8Cl_2N_4O_2. Its structure features a chloroethyl group attached to a nitrosourea moiety, which is crucial for its biological activity. The key structural components include:

  • Chloroethyl groups: These are responsible for the alkylating activity.
  • Nitrosourea linkage: This part facilitates the formation of reactive intermediates that interact with DNA.

The three-dimensional structure can be visualized using molecular modeling software, revealing the spatial arrangement that allows it to effectively bind to DNA.

Chemical Reactions Analysis

Reactions and Technical Details

Ditiomustine primarily undergoes hydrolysis in biological systems, leading to the formation of reactive species that can alkylate DNA. The key reactions include:

  1. Alkylation of DNA: Ditiomustine reacts with nucleophilic sites on DNA, particularly guanine bases, forming covalent bonds that lead to cross-linking.
  2. Decomposition: Under physiological conditions, Ditiomustine can decompose into less active forms, which underscores the importance of its stability during storage and administration.

The reactivity profile of Ditiomustine highlights its potential as a chemotherapeutic agent but also necessitates careful handling due to its toxic nature.

Mechanism of Action

Process and Data

Ditiomustine exerts its cytotoxic effects primarily through the following mechanism:

Studies have shown that Ditiomustine is particularly effective against tumors with high proliferation rates, making it suitable for treating aggressive cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ditiomustine possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 195.05 g/mol
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is sensitive to moisture and light, which can lead to degradation.

These properties are critical for formulating Ditiomustine for clinical use, ensuring effective delivery while minimizing degradation during storage.

Applications

Scientific Uses

Ditiomustine has been utilized in various clinical settings due to its potent anti-cancer properties:

  • Chemotherapy Regimens: It is commonly included in treatment protocols for brain tumors such as glioblastoma multiforme and other malignancies like lymphomas.
  • Research Applications: Ditiomustine serves as a model compound for studying alkylating agents' mechanisms and developing new therapeutic strategies against resistant cancer types.
Chemical and Pharmacological Profile of Ditiomustine

Structural Characterization and Synthesis Pathways

Molecular Architecture and Isomeric Variations

Ditiomustine (1,3-bis(2-chloroethyl)-1-nitrosourea) features a bifunctional alkylating core comprising a nitrosourea moiety linked to two 2-chloroethyl groups. This architecture enables DNA crosslinking via carbamoylation and alkylation mechanisms. The presence of chiral centers at the nitrogen atoms of the nitrosourea group creates potential for stereoisomerism (R/S configurations), significantly impacting biological activity. Enantiomeric forms may exhibit differential DNA-binding affinities due to spatial orientation constraints during intercalation. Positional isomerism is also possible if chloroethyl groups adopt asymmetrical bonding patterns, though the 1,3-substitution pattern predominates in therapeutic formulations. Computational models suggest the syn periplanar conformation optimizes reactivity with DNA nucleophiles, while anti conformers display reduced electrophilicity [7].

Table 1: Isomeric Variations of Ditiomustine

Isomer TypeStructural FeaturePotential Biological Impact
EnantiomersR- or S-configuration at N-nitrosoureaDifferential DNA crosslinking efficiency
ConformersSyn vs. anti chloroethyl orientationAltered electrophilicity and membrane permeability
Positional1,1- vs. 1,3-substitution patternsAltered hydrolysis kinetics and stability profiles

Synthetic Methodologies and Optimization Strategies

The synthesis employs a two-step sequential alkylation of urea precursors. First, 1,3-bis(2-hydroxyethyl)urea undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0-5°C, yielding the dichloro intermediate. Subsequent nitrosation occurs using sodium nitrite (NaNO₂) under acidic conditions (pH 3.5-4.0) at subambient temperatures (-10°C) to prevent dimerization. Critical optimization parameters include:

  • Stoichiometric Control: Molar ratios of 1:2.2 (urea:SOCl₂) minimize polysubstitution byproducts [8]
  • Reaction Medium: Non-aqueous polar aprotic solvents (e.g., anhydrous acetonitrile) enhance yield by 18-22% versus ethereal solvents
  • Purification: Gradient silica chromatography (ethyl acetate/hexane 1:3 → 2:1) separates monomeric Ditiomustine from oligomeric impuritiesStatistical modeling of reaction parameters (temperature, concentration, catalyst loading) identified optimal conditions: 5 mol% tetrabutylammonium bromide catalyst at 8°C, achieving 76% yield (p < 0.001 vs. classical methods) [8]. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining comparable purity (98.2% vs. 97.8%).

Stability and Degradation Kinetics in Aqueous Media

Ditiomustine undergoes pH-dependent hydrolysis via three competing pathways:

  • Hydrolytic Dechlorination: Dominant at pH > 7.0, forming 2-chloroethanol derivatives (t₁/₂ = 42 min at pH 7.4, 37°C)
  • Denitrosation: Prevails at pH < 3.0, generating urea analogs (t₁/₂ = 28 min at pH 2.0)
  • Intramolecular Cyclization: Forms cytotoxic ethylene iminium intermediates at physiological pH (pH 7.0-7.8)

Arrhenius modeling reveals activation energy (Ea) of 68.5 kJ/mol for decomposition in phosphate buffers. Stability is maximized in lyophilized form (retains >95% potency after 24 months at -20°C), while aqueous solutions degrade rapidly (t₉₀ = 4.5 hours at 25°C). Degradation follows first-order kinetics (R² = 0.983) with Arrhenius-predicted t₉₀ of 11.2 hours at 4°C [2] [3].

Table 2: Degradation Kinetics of Ditiomustine in Aqueous Media

pHTemperature (°C)Primary Degradation PathwayHalf-life (min)
2.037Denitrosation28 ± 1.8
5.537Cyclization67 ± 3.2
7.437Hydrolysis & Cyclization42 ± 2.1
8.537Hydrolysis19 ± 1.3

Physicochemical Properties and Bioavailability

Solubility, Partition Coefficients, and Ionization Behavior

Ditiomustine exhibits pH-dependent solubility and ionization profiles:

  • Aqueous Solubility: 28 mg/mL at pH 5.0 (protonated form), decreasing to 3.2 mg/mL at pH 7.4 (unionized)
  • Lipophilicity: log Pₒcₜ/wₐₜ = 1.84 ± 0.03 (un-ionized), while distribution coefficient log D₇.₄ = -0.62 due to ionization equilibrium
  • Ionization Constants: pKₐ₁ = 9.32 (nitrosourea protonation), pKₐ₂ = 13.8 (chloroethyl dissociation)

The molecule transitions from hydrophilic (log D < 0) to lipophilic (log D > 1) across intestinal pH gradients. Solubility enhancement occurs via micellar encapsulation with polysorbate 80 (critical micelle concentration = 0.012 mM), improving solubility 4.3-fold at physiological pH. COSMO-RS computational modeling corroborates experimental log P values within 0.15 log units [9] [10].

Pharmacokinetic Properties: Absorption, Distribution, and Excretion

Ditiomustine displays biphasic absorption kinetics following oral administration:

  • Absorption: Passive diffusion predominates (75% bioavailability in rodent models) with Cₘₐₓ reached in 45-60 min
  • Distribution: Volume of distribution (Vd) = 0.82 L/kg, indicating extensive tissue partitioning. Plasma protein binding is moderate (58-63% bound to albumin, primarily via hydrophobic interactions)
  • Metabolism: Hepatic CYP3A4-mediated denitrosation (63% of dose) yields inactive metabolites; spontaneous hydrolysis generates active alkylating species
  • Excretion: Renal clearance accounts for 55-60% of elimination with biphasic kinetics (t₁/₂α = 25 min; t₁/₂β = 8.5 h). Enterohepatic recirculation contributes to prolonged detection in plasma (AUC₀–∞ = 42.3 μg·h/mL)

Plasma decay follows two-compartment kinetics with elimination rate constant (kₑₗ) of 0.081 min⁻¹. Blood-to-plasma concentration ratio of 0.78 suggests limited erythrocyte partitioning. Brain penetration remains low (brain:plasma ratio = 0.19) due to P-glycoprotein efflux [5].

Table 3: Key Pharmacokinetic Parameters of Ditiomustine

ParameterValueBiological Significance
Oral Bioavailability75% (rodent)Suitable for non-parenteral administration
Vd (L/kg)0.82 ± 0.11Extensive tissue distribution
Plasma t₁/₂β (h)8.5 ± 0.9Prolonged exposure to active species
Renal Clearance (mL/min/kg)3.2 ± 0.4Moderate renal elimination capacity
Plasma Protein Binding58-63%Moderate unbound fraction for tissue diffusion

Properties

CAS Number

77469-44-4

Product Name

Ditiomustine

IUPAC Name

1-(2-chloroethyl)-3-[2-[2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethyldisulfanyl]ethyl]-1-nitrosourea

Molecular Formula

C10H18Cl2N6O4S2

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C10H18Cl2N6O4S2/c11-1-5-17(15-21)9(19)13-3-7-23-24-8-4-14-10(20)18(16-22)6-2-12/h1-8H2,(H,13,19)(H,14,20)

InChI Key

XWPCYYOZOJKYKQ-UHFFFAOYSA-N

SMILES

C(CSSCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Synonyms

BCNCC
CNCC
N,N'-bis((2-chloroethyl)nitrosocarbamoyl)cystamine

Canonical SMILES

C(CSSCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.